N-(2-(1H-indol-3-yl)ethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.45. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
- A study by Šermukšnytė et al. (2022) investigated the cytotoxicity of similar triazole compounds against various cancer cell lines, including melanoma and breast cancer, showing potential anticancer properties.
Antifungal Activity
- Research by Ünver et al. (2008) on di-triazoles with a thiophen ring highlighted good antifungal activity against yeast fungi, suggesting similar potential for the compound .
Antimicrobial Properties
- Another study by Ünver et al. (2010) synthesized triazole compounds and found significant antimicrobial properties, indicating a similar scope for N-(2-(1H-indol-3-yl)ethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide.
Chemoselective Synthesis
- Setterholm et al. (2015) Setterholm et al. (2015) focused on the chemoselective synthesis of a similar compound, emphasizing the compound's potential for therapeutic uses.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors
Mode of Action
It’s known that compounds with a similar structure can undergo excited state intramolecular proton transfer (esipt), which involves the movement of a proton from one atom to another within the molecule . This process can lead to changes in the compound’s structure and reactivity .
Biochemical Pathways
For example, some compounds can undergo catalytic protodeboronation, a process that involves the removal of a boron atom from the molecule . This process can lead to changes in the compound’s structure and reactivity .
Pharmacokinetics
Compounds with similar structures have been found to exhibit various pharmacokinetic properties
Result of Action
For example, some compounds can undergo excited state intramolecular proton transfer (ESIPT), leading to changes in their fluorescence properties
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can affect the behavior of similar compounds
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-3-ylethyl)-N-[2-(1H-indol-3-yl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-18(14-6-8-27-12-14)11-24-10-17(22-23-24)19(26)20-7-5-13-9-21-16-4-2-1-3-15(13)16/h1-4,6,8-10,12,18,21,25H,5,7,11H2,(H,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIRUGZAVSAOOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CN(N=N3)CC(C4=CSC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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